molecular formula C21H29N7O2 B2952250 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 674294-58-7

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2952250
CAS No.: 674294-58-7
M. Wt: 411.51
InChI Key: HGUCEZYESSCDDH-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a 5-nitro substituent, an azepane ring (7-membered cyclic amine), and a 4-benzylpiperazine moiety. Its molecular formula is C₂₃H₃₀N₈O₂ (calculated from ’s analog), with a molecular weight of approximately 450.56 g/mol.

Properties

IUPAC Name

6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(26-10-6-1-2-7-11-26)24-21(23-19)27-14-12-25(13-15-27)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUCEZYESSCDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.

    Substitution with Azepane: The azepane moiety is introduced via nucleophilic substitution, often using azepane and a suitable leaving group on the pyrimidine ring.

    Introduction of Benzylpiperazine: The final step involves the coupling of benzylpiperazine to the 2-position of the pyrimidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The azepane and benzylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its binding affinity to various receptors.

    Chemical Biology: Use as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.

    Altering Cellular Pathways: Affecting cellular pathways to induce desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents/Rings Molecular Weight (g/mol) Notable Activity/Properties Evidence Source
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (Target) Pyrimidine Azepane, 4-benzylpiperazine, nitro ~450.56 Inferred AChE inhibition potential
2-(Azepan-1-yl)-6-(4-benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine Pyrimidine Azepane, 4-benzylpiperidine, nitro 410.51 Catalogued (no activity specified)
6-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitropyrimidin-4-amine Pyrimidine 4-diphenylmethylpiperazine, nitro 442.47 Structural data only
2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one Thiazolone 4-benzylpiperazine, cinnamaldehyde ~380.44 Moderate antiplasmodial activity
4a (2-(4-Benzylpiperazin-1-yl)ethyl-isoindole-1,3-dione derivative) Isoindole-dione 4-benzylpiperazine, ortho-Cl substituent ~430.00 AChE inhibition (IC₅₀ = 0.91 μM)
Key Observations:

Core Structure Variations: The pyrimidine core in the target compound contrasts with thiazolone () or isoindole-dione () cores in analogs. Thiazolone derivatives () exhibit antiplasmodial activity, suggesting the benzylpiperazine moiety may confer broad-spectrum utility .

Substituent Effects: Piperazine vs. Piperidine: The target’s 4-benzylpiperazine group (two nitrogen atoms) offers greater hydrogen-bonding capacity compared to 4-benzylpiperidine (one nitrogen), which may enhance target binding .

Activity Trends :

  • AChE Inhibition : Compound 4a () demonstrates that electron-withdrawing groups (e.g., Cl at ortho position) on the benzylpiperazine moiety enhance AChE inhibition. The target compound lacks such substituents but may compensate with its nitro group .
  • Anti-Plasmodial Activity : The thiazolone derivative () highlights the benzylpiperazine group’s role in antiplasmodial activity, suggesting the target compound could be repurposed for similar applications .

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s nitro and amine groups may improve aqueous solubility compared to diphenylmethyl analogs (), though the azepane ring could reduce it slightly .
  • Binding Affinity : Molecular docking studies () suggest that benzylpiperazine derivatives bind to AChE’s catalytic anionic site. The target’s azepane may alter this interaction due to conformational flexibility .
  • Metabolic Stability: Piperazine rings are prone to metabolism, but the nitro group might slow degradation compared to non-nitrated analogs .

Biological Activity

6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes an azepane ring, a benzylpiperazine moiety, and a nitropyrimidine core. Its molecular formula is C19H24N6O2C_{19}H_{24}N_{6}O_{2}, with a molecular weight of approximately 364.44 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₄N₆O₂
Molecular Weight364.44 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neurological disorders. The compound has been studied for its inhibitory effects on certain kinases implicated in tumor growth and progression.

The primary mechanism of action appears to involve inhibition of specific kinases related to cell proliferation and survival pathways. For instance, studies have indicated that the compound may target Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to altered cell division processes, making it a promising candidate for cancer therapy .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cancer Cell Lines :
    • In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including those with mutations in the p53 gene. The results suggested that it could induce apoptosis through the activation of p53-dependent pathways .
  • Neuropharmacological Effects :
    • Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers in neuronal cultures exposed to toxic agents .
  • Animal Models :
    • In vivo studies using murine models have shown promising results regarding tumor size reduction and improved survival rates when treated with this compound compared to control groups .

Research Findings

Recent findings support the potential for this compound as a therapeutic agent:

  • Antitumor Activity : The compound's ability to inhibit PLK4 has been linked to decreased tumor growth rates in xenograft models, suggesting its utility as an anticancer agent .
  • Synergistic Effects : Preliminary data indicate that combining this compound with other chemotherapeutics may enhance overall efficacy while reducing side effects associated with high doses of standard treatments .

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